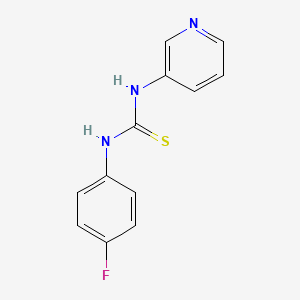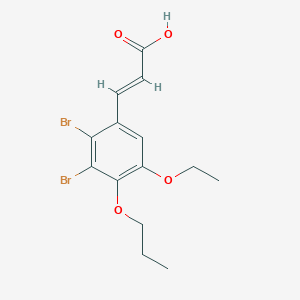![molecular formula C25H18N4O5 B10873641 18,19-dimethoxy-12-nitro-8-oxa-1-azapentacyclo[13.8.0.02,7.09,14.016,21]tricosa-2(7),3,5,9(14),10,12,16,18,20-nonaene-4,5-dicarbonitrile](/img/structure/B10873641.png)
18,19-dimethoxy-12-nitro-8-oxa-1-azapentacyclo[13.8.0.02,7.09,14.016,21]tricosa-2(7),3,5,9(14),10,12,16,18,20-nonaene-4,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18,19-dimethoxy-12-nitro-8-oxa-1-azapentacyclo[138002,709,14016,21]tricosa-2(7),3,5,9(14),10,12,16,18,20-nonaene-4,5-dicarbonitrile is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18,19-dimethoxy-12-nitro-8-oxa-1-azapentacyclo[138002,709,14The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
18,19-dimethoxy-12-nitro-8-oxa-1-azapentacyclo[13.8.0.02,7.09,14.016,21]tricosa-2(7),3,5,9(14),10,12,16,18,20-nonaene-4,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alkanes .
Aplicaciones Científicas De Investigación
18,19-dimethoxy-12-nitro-8-oxa-1-azapentacyclo[13.8.0.02,7.09,14.016,21]tricosa-2(7),3,5,9(14),10,12,16,18,20-nonaene-4,5-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 18,19-dimethoxy-12-nitro-8-oxa-1-azapentacyclo[13.8.0.02,7.09,14.016,21]tricosa-2(7),3,5,9(14),10,12,16,18,20-nonaene-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 16,17-dimethoxy-6,8-dioxa-1-azapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-3,5(9),10,14,16,18-hexaene
- 3-hydroxy-7,14-dimethoxy-17-methyl-12,16,21-trioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6,8,10,13-hexaen-5-one
Uniqueness
18,19-dimethoxy-12-nitro-8-oxa-1-azapentacyclo[13.8.0.02,7.09,14.016,21]tricosa-2(7),3,5,9(14),10,12,16,18,20-nonaene-4,5-dicarbonitrile is unique due to its specific combination of functional groups and its pentacyclic structure.
Propiedades
Fórmula molecular |
C25H18N4O5 |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
18,19-dimethoxy-12-nitro-8-oxa-1-azapentacyclo[13.8.0.02,7.09,14.016,21]tricosa-2(7),3,5,9(14),10,12,16,18,20-nonaene-4,5-dicarbonitrile |
InChI |
InChI=1S/C25H18N4O5/c1-32-23-8-14-5-6-28-20-7-15(12-26)16(13-27)9-22(20)34-21-4-3-17(29(30)31)10-19(21)25(28)18(14)11-24(23)33-2/h3-4,7-11,25H,5-6H2,1-2H3 |
Clave InChI |
IFPURMLQUCFUFL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C3C4=C(C=CC(=C4)[N+](=O)[O-])OC5=C(N3CCC2=C1)C=C(C(=C5)C#N)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B10873561.png)
![6-[4-Oxo-5-(3-phenyl-2-propenylidene)-2-thioxo-1,3-thiazolan-3-YL]hexanoic acid](/img/structure/B10873569.png)
![7-[4-(1,3-Benzodioxol-5-ylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10873571.png)
![11-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873587.png)
![4-(4-chlorophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10873592.png)

![N-(4-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10873595.png)

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10873612.png)
![11-(2,3-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873620.png)
![4-bromo-2-{(E)-[2-(4,5-dihydro-1H-imidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B10873627.png)
![6-hexanoyl-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10873628.png)
![Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetyl}amino)benzoate](/img/structure/B10873632.png)
![2-[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10873643.png)
